molecular formula C4H5BClNO2 B15250082 (5-Chloro-1H-pyrrol-3-YL)boronic acid

(5-Chloro-1H-pyrrol-3-YL)boronic acid

Cat. No.: B15250082
M. Wt: 145.35 g/mol
InChI Key: LTBZXFGEIIOFDK-UHFFFAOYSA-N
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Description

(5-Chloro-1H-pyrrol-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring substituted with a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1H-pyrrol-3-YL)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the palladium-catalyzed borylation of 5-chloropyrrole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrrol-3-YL)boronic acid in various reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1H-pyrrol-3-YL)boronic acid is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

Molecular Formula

C4H5BClNO2

Molecular Weight

145.35 g/mol

IUPAC Name

(5-chloro-1H-pyrrol-3-yl)boronic acid

InChI

InChI=1S/C4H5BClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7-9H

InChI Key

LTBZXFGEIIOFDK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC(=C1)Cl)(O)O

Origin of Product

United States

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